1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol
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Overview
Description
1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group The aminomethyl group is further substituted with a heptan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol can be synthesized through a multi-step process:
Formation of the Aminomethyl Group: The synthesis begins with the formation of the aminomethyl group. This can be achieved by reacting cyclopentanone with formaldehyde and heptan-2-amine under basic conditions to form the intermediate aminomethylcyclopentane.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 1-position of the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-((Heptan-2-ylamino)methyl)cyclopentanone.
Reduction: Formation of 1-((Heptan-2-ylamino)methyl)cyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the cyclopentane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1-((Heptan-2-ylamino)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-((Heptan-2-ylamino)methyl)cyclopentan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
1-((Heptan-2-ylamino)methyl)cyclopentan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
1-((Heptan-2-ylamino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H27NO |
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Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(heptan-2-ylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-8-12(2)14-11-13(15)9-6-7-10-13/h12,14-15H,3-11H2,1-2H3 |
InChI Key |
IDKUESMIYFKTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1(CCCC1)O |
Origin of Product |
United States |
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